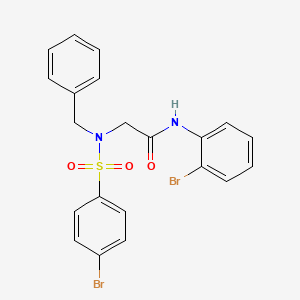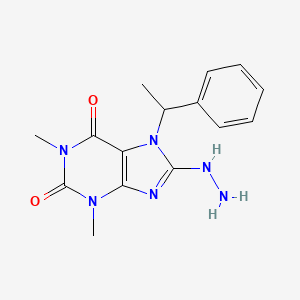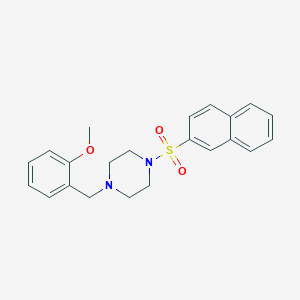![molecular formula C18H22N2O2S B11637812 5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one](/img/structure/B11637812.png)
5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE: is a complex organic compound that features a unique structure combining a thiazole ring, an oxolane ring, and an aromatic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Aromatic Amine Introduction: The 2-methylphenylamine is introduced via a nucleophilic substitution reaction with the thiazole intermediate.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving a diol and an appropriate leaving group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may offer advantages in specific applications, such as coatings or adhesives.
Mécanisme D'action
The mechanism of action of 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic amine group may also play a role in binding to biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Oxolane Derivatives: Compounds such as tetrahydrofuran (THF) and oxolane-2,5-dione share the oxolane ring structure.
Aromatic Amines: Compounds like aniline and 2-methylaniline share the aromatic amine group.
Uniqueness
What sets 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE apart is the combination of these three distinct structural motifs in a single molecule
Propriétés
Formule moléculaire |
C18H22N2O2S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-methyl-5-[2-(2-methylanilino)-1,3-thiazol-4-yl]-3-propyloxolan-2-one |
InChI |
InChI=1S/C18H22N2O2S/c1-4-7-13-10-18(3,22-16(13)21)15-11-23-17(20-15)19-14-9-6-5-8-12(14)2/h5-6,8-9,11,13H,4,7,10H2,1-3H3,(H,19,20) |
Clé InChI |
PGNDOLKJNWJKDP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11637734.png)
![Ethyl 5-{[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B11637742.png)


![5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11637769.png)
![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11637775.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide](/img/structure/B11637783.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637791.png)
![1-[2-(4-fluorophenyl)-4-(4-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone](/img/structure/B11637805.png)
![N-(3-chlorophenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11637819.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637820.png)
![Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637826.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11637833.png)

